Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate

Description

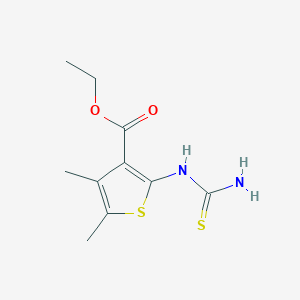

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate (CAS: sc-353398) is a thiourea-functionalized thiophene derivative. Its molecular formula is C₁₀H₁₃N₂O₂S₂ (molecular weight: 273.35 g/mol), featuring a 4,5-dimethylthiophene core with a carbamothioylamino (-NH-C(S)-NH₂) group at position 2 and an ethyl ester at position 3 . This compound is synthesized via nucleophilic substitution or condensation reactions involving ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 4815-24-1) and thiourea derivatives .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S2/c1-4-14-9(13)7-5(2)6(3)16-8(7)12-10(11)15/h4H2,1-3H3,(H3,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMAPBMOMXAGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method includes the reaction of ethyl 2-(ethoxymethylidene)malonate with 1,3-thiazol-2-ylguanidines under specific conditions to form the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Thermal Stability : Selenium derivatives () decompose at lower temperatures (~188°C) compared to sulfur analogues, likely due to weaker Se-C bonds .

Biological Activity

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate is a compound characterized by its unique thiophene structure and various functional groups, which may confer significant biological activity. This article explores the compound's biological properties, synthesis methods, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O2S2

- Molecular Weight : 258.35 g/mol

The compound features a thiophene ring with an ethyl ester and a carbamothioylamino group, contributing to its aromatic properties and potential reactivity in biological systems.

Biological Activity

Research indicates that thiophene derivatives often exhibit various biological activities, including:

- Antimicrobial Properties : Thiophene compounds have been associated with antibacterial and antifungal activities, suggesting that this compound may possess similar effects.

- Antioxidant Activity : The presence of sulfur in the thiophene ring may enhance antioxidant properties, which are crucial for combating oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can act as enzyme inhibitors, potentially impacting metabolic pathways.

Case Studies

-

Antimicrobial Activity :

A study investigating various thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to disruption of bacterial cell wall synthesis. -

Cytotoxicity Assays :

In vitro assays demonstrated that certain thiophene derivatives showed cytotoxic effects on cancer cell lines. This compound's structural similarities suggest it could also exhibit cytotoxicity against specific cancer types.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Formation of the Thiophene Ring : Initial steps involve synthesizing the thiophene core through cyclization reactions.

- Substitution Reactions : Introduction of the carbamothioylamino group via nucleophilic substitution reactions.

- Esterification : Finalizing the structure through esterification with ethyl alcohol.

Comparative Analysis

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C9H13NO2S | Lacks carbamothioylamino group; used in heterocyclic synthesis |

| Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate | C10H12ClN2O2S | Contains chloroacetamido group; potential for different reactivity |

| Ethyl 2-(aminocarbonothioyl)amino-4,5-dimethylthiophene-3-carboxylate | C10H14N2O2S2 | Features amino and carbonothioyl groups; may exhibit distinct biological activities |

This compound stands out due to its specific substitution pattern and functional groups that may confer unique reactivity and biological properties compared to its analogs.

Q & A

Q. What is the synthetic pathway for Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate, and what are the critical reaction conditions?

The compound is synthesized via Knoevenagel condensation , where the active methylene group of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate reacts with substituted benzaldehydes. Key conditions include:

- Catalyst system : Piperidine (0.35 mL) and acetic acid (1.3 mL) in toluene.

- Reaction time : 5–6 hours under reflux.

- Purification : Recrystallization with ethanol yields products with 72–94% purity .

This method is favored for its eco-friendly reagents and scalability for library synthesis .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2214 cm⁻¹, ester C=O at ~1667 cm⁻¹) .

- ¹H NMR : Confirms substituent environments (e.g., aromatic protons at δ 7.70–8.01 ppm, methyl groups at δ 2.23–2.31 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 377 [M+Na]⁺ for phenyl-substituted derivatives) .

Q. What in vitro models are utilized to assess its antioxidant activity?

Three primary models are employed:

- DPPH radical scavenging : Measures hydrogen-donating capacity.

- Nitric oxide scavenging : Evaluates inhibition of reactive nitrogen species.

- Ferric-ion-induced lipid peroxidation : Uses rat brain homogenate to simulate oxidative stress.

Phenolic-substituted derivatives (e.g., compound 3f ) show superior activity (70–83% inhibition), attributed to sterically hindered phenolic moieties .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors influence scalability?

- Catalyst optimization : Adjusting piperidine/acetic acid ratios improves reaction kinetics.

- Solvent selection : Toluene minimizes side reactions compared to polar solvents.

- Temperature control : Reflux conditions prevent intermediate degradation.

Challenges in scaling include maintaining purity during recrystallization; gradient cooling or solvent mixtures (e.g., ethanol/water) enhance crystal formation .

Q. How should researchers address contradictions in biological activity data across studies?

- Standardize assay protocols : Variability in DPPH concentrations or incubation times can skew results.

- Control for substituent effects : For example, methoxy groups reduce antioxidant activity compared to phenolic -OH .

- Cross-validate in vivo : Compounds showing in vitro promise (e.g., 3d , 3e ) should be tested in multiple inflammation models (e.g., carrageenan-induced edema vs. COX-2 assays) .

Q. What structure-activity relationships (SARs) govern its antioxidant and anti-inflammatory properties?

- Phenolic substituents : Enhance radical scavenging via H-bonding and electron donation (e.g., 3f with 4-hydroxy-3,5-dimethoxyphenyl shows 83.1% inhibition vs. diclofenac’s 85%) .

- Electron-withdrawing groups : Nitro or cyano groups reduce activity by destabilizing resonance structures.

- Thiophene core rigidity : The 4,5-dimethyl groups enhance metabolic stability, critical for in vivo efficacy .

Q. What computational strategies can elucidate its mechanism of action?

- Molecular docking : Predict binding affinity to targets like COX-2 or NADPH oxidase using crystal structure data (e.g., PDB ID 5COX).

- DFT calculations : Analyze electron distribution in the thiophene ring to identify reactive sites for radical quenching .

- MD simulations : Model membrane permeability based on logP values (experimental XlogP ≈ 4) .

Q. How can researchers mitigate low yields during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.